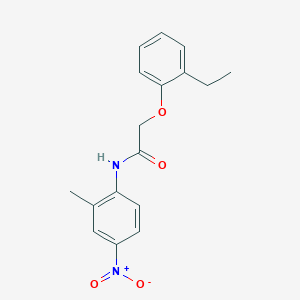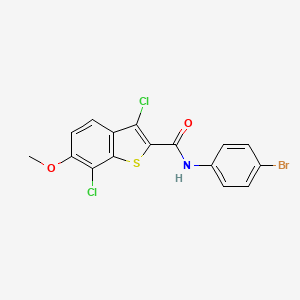
N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide, also known as BRD0705, is a synthetic compound belonging to the class of benzothiophenes. It has been identified as a potential therapeutic agent for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. The compound exhibits potent anti-inflammatory and anticancer activities, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide involves the inhibition of various signaling pathways such as NF-κB, STAT3, and AKT. These pathways play a crucial role in inflammation and cancer progression. By inhibiting these pathways, N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide effectively suppresses the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
Biochemical and physiological effects:
N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide has been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. The compound is rapidly absorbed and distributed to various tissues, including the liver, kidneys, and lungs. In addition, N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide in lab experiments include its potent anti-inflammatory and anticancer activities, favorable pharmacokinetic properties, and low toxicity. However, one of the limitations of using N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide is its relatively complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
Several future directions for research on N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide include investigating its potential use in combination with other drugs for the treatment of cancer and autoimmune disorders. In addition, further studies are needed to elucidate the precise mechanism of action of the compound and to identify potential biomarkers for predicting its efficacy. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide may facilitate its widespread use in research and clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 2-chlorothiophene in the presence of a base to yield 4-bromo-2-(thiophen-2-yl)benzaldehyde. This intermediate is then subjected to a series of reactions involving chlorination, methoxylation, and carboxylation to yield the final product, N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Furthermore, the compound has been investigated for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO2S/c1-22-11-7-6-10-12(18)15(23-14(10)13(11)19)16(21)20-9-4-2-8(17)3-5-9/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMNPQTQNFOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

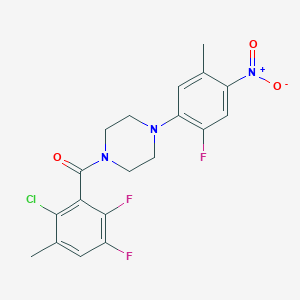
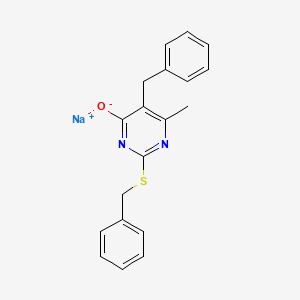
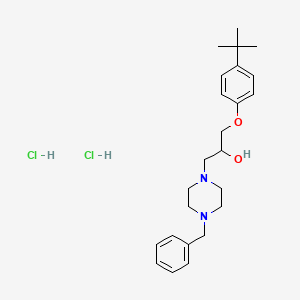
![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5123030.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5123032.png)
![1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5123041.png)
![10-acetyl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5123046.png)
![2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123061.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide](/img/structure/B5123068.png)
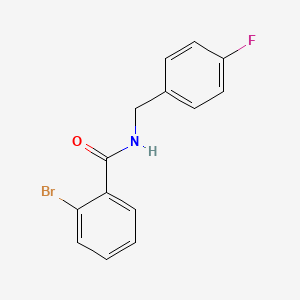
![1-(2-hydroxy-6-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5123082.png)
![3-allyl-5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5123083.png)
![4-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5123088.png)
